molecular formula C9H9N3 B076436 4-(1H-imidazol-2-yl)aniline CAS No. 13682-33-2

4-(1H-imidazol-2-yl)aniline

Cat. No.: B076436
CAS No.: 13682-33-2
M. Wt: 159.19 g/mol
InChI Key: GSBDHQDPAGRRJE-UHFFFAOYSA-N
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Description

4-(1H-imidazol-2-yl)aniline is an organic compound that features an imidazole ring attached to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both the imidazole and aniline functionalities allows for diverse chemical reactivity and biological activity.

Scientific Research Applications

4-(1H-imidazol-2-yl)aniline has a wide range of scientific research applications:

Safety and Hazards

This substance has been found in the following regulatory activities: Substances predicted as likely to meet criteria for category 1A or 1B carcinogenicity, mutagenicity, or reproductive toxicity . It is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye .

Future Directions

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-2-yl)aniline typically involves the cyclization of ortho-substituted aniline derivatives. One common method includes the reaction of ortho-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions, typically at temperatures ranging from 140°C to 220°C, to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. This method involves heating a mixture of p-aminobenzoic acid and polyphosphoric acid under controlled microwave irradiation .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-imidazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone-imidazole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of the imidazole and aniline functionalities, which allows for a broader range of chemical reactions and biological activities compared to its analogs. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

4-(1H-imidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBDHQDPAGRRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634598
Record name 4-(1H-Imidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13682-33-2
Record name 4-(1H-Imidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Imidazol-2-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 95 mg (0.5 mmol) of 2-(4-nitrophenyl)-1H-imidazole in 3 ml of ethanol was hydrogenated in the presence of 20 mg of palladium (10% on activated carbon) at RT and standard pressure. The reaction mixture was then filtered through Celite and the filtrate was concentrated under reduced pressure and dried. Yield: 91 mg (quant.)
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(1H-imidazol-2-yl)aniline interact with 1,4-Dicyclohexyl Cucurbit[6]uril and what is the significance of this interaction?

A1: The research demonstrates that this compound (ImBA) interacts with 1,4-Dicyclohexyl Cucurbit[6]uril ((CyH)2Q[6]) through host-guest complexation. Specifically, the phenyl group of ImBA is encapsulated within the hydrophobic cavity of the (CyH)2Q[6] molecule. This inclusion complex is stabilized by the hydrophobic interactions within the cavity and dipole-ion interactions at the portal of the (CyH)2Q[6] molecule []. The significance lies in the formation of a pseudorotaxane structure, a supramolecular assembly with potential applications in materials science and nanotechnology. Further, the pseudorotaxane units assemble through hydrogen bonding to form a 1D supramolecular chain, highlighting the potential for building more complex structures [].

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